molecular formula C18H19Cl2NO2 B4035397 2-(4-chloro-2-methylphenoxy)-N-[2-(3-chlorophenyl)ethyl]propanamide

2-(4-chloro-2-methylphenoxy)-N-[2-(3-chlorophenyl)ethyl]propanamide

Cat. No.: B4035397
M. Wt: 352.3 g/mol
InChI Key: VMMLMROZZNMDPM-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-[2-(3-chlorophenyl)ethyl]propanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agricultural applications to control broadleaf weeds. The structure of this compound includes a chlorinated phenoxy group and a propanamide moiety, which contribute to its herbicidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-(3-chlorophenyl)ethyl]propanamide typically involves the reaction of 4-chloro-2-methylphenol with 3-chlorophenethylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as chlorination, amination, and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-[2-(3-chlorophenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives or dechlorinated products.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-[2-(3-chlorophenyl)ethyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of herbicidal activity and structure-activity relationships.

    Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.

    Medicine: Explored for its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: Utilized in the development of new herbicidal formulations and agricultural products.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[2-(3-chlorophenyl)ethyl]propanamide involves its interaction with specific molecular targets in plants. The compound acts as a synthetic auxin, mimicking the action of natural plant hormones. It disrupts normal plant growth and development by interfering with cell division and elongation processes. This leads to uncontrolled growth and eventual death of the target weeds.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)propanoic acid: Another phenoxy herbicide with similar herbicidal properties.

    2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide: A related compound with additional trifluoromethyl substitution.

    Mecoprop-P: A widely used phenoxy herbicide with a similar mechanism of action.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-[2-(3-chlorophenyl)ethyl]propanamide is unique due to its specific structural features, which contribute to its distinct herbicidal activity. The presence of both

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[2-(3-chlorophenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c1-12-10-16(20)6-7-17(12)23-13(2)18(22)21-9-8-14-4-3-5-15(19)11-14/h3-7,10-11,13H,8-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMLMROZZNMDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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